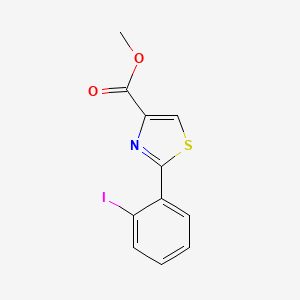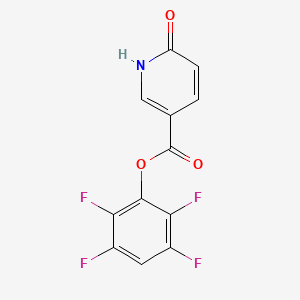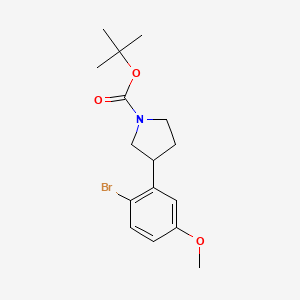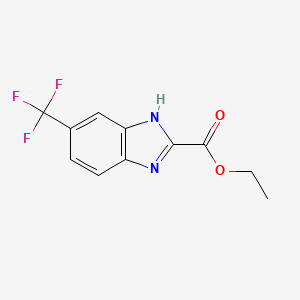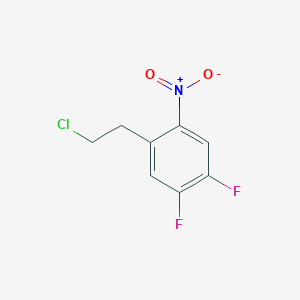
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloroethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene typically involves the nitration of 4,5-difluorobenzene followed by the introduction of the chloroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The subsequent introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using 2-chloroethyl chloride in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: 1-(2-Chloroethyl)-4,5-difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different biological activity.
Bis(2-chloroethyl)sulfide:
Carmustine: An alkylating agent used in chemotherapy with a similar chloroethyl group but different mechanism of action.
Uniqueness
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C8H6ClF2NO2 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChI 键 |
SZRBVGAIVYHJNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)
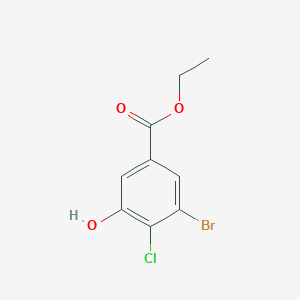
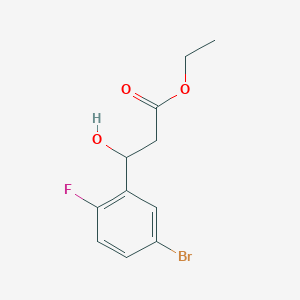
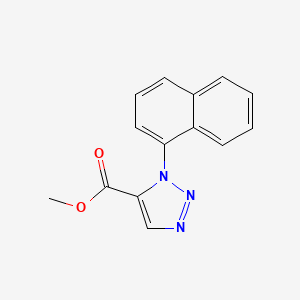
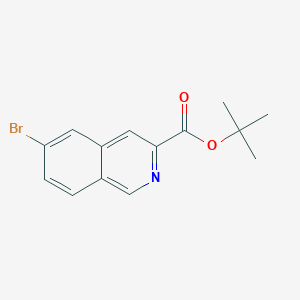
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)


